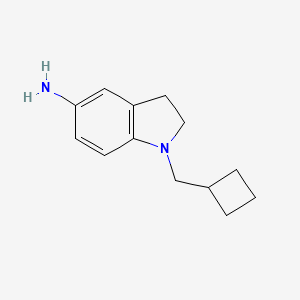

6-(3,4-Dimethylphenyl)pyrimidin-4-amin

Übersicht

Beschreibung

6-(3,4-Dimethylphenyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C12H13N3 and its molecular weight is 199.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-(3,4-Dimethylphenyl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3,4-Dimethylphenyl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antituberkulosemittel

6-(3,4-Dimethylphenyl)pyrimidin-4-amin: Derivate wurden auf ihr Potenzial als Antituberkulosemittel untersucht. Diese Verbindungen zeigten in-vitro-Aktivität gegen Stämme von Mycobacterium tuberculosis. Die Struktur-Wirkungs-Beziehungen (SAR) dieser Derivate liefern Einblicke in die Beiträge verschiedener aromatischer, arylischer und alkylierender Substitutionen an der C-4-Position des 7-Deazapurinrings, die für die Antituberkuloseaktivität entscheidend ist .

Entzündungshemmende Anwendungen

Pyrimidinderivate, einschließlich This compound, sind für ihre entzündungshemmenden Eigenschaften bekannt. Sie wirken durch Hemmung der Expression und Aktivität bestimmter wichtiger Entzündungsmediatoren wie Prostaglandin E2, induzierbare Stickstoffmonoxid-Synthase, Tumornekrosefaktor-α, Nuclear Factor κB, Leukotriene und einiger Interleukine. Dies macht sie wertvoll für die Entwicklung neuer entzündungshemmender Medikamente .

Wirkmechanismus

Target of Action

Pyrimidine derivatives, to which this compound belongs, are known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse pharmacological effects .

Mode of Action

Pyrimidine derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The specific interactions of 6-(3,4-Dimethylphenyl)pyrimidin-4-amine with its targets would depend on the chemical structure of the compound and the nature of the target.

Biochemical Pathways

Pyrimidine derivatives are known to influence a variety of biochemical pathways, often related to their target of action . The downstream effects of these interactions can include changes in cellular signaling, gene expression, and metabolic processes.

Action Environment

The action, efficacy, and stability of 6-(3,4-Dimethylphenyl)pyrimidin-4-amine could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules . These factors could affect the compound’s interaction with its targets, its pharmacokinetic properties, and its overall therapeutic effect.

Biochemische Analyse

Biochemical Properties

6-(3,4-Dimethylphenyl)pyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways . The compound binds to the active site of these kinases, thereby preventing their activity and subsequent downstream signaling. Additionally, 6-(3,4-Dimethylphenyl)pyrimidin-4-amine interacts with proteins involved in DNA replication and repair, further highlighting its potential as a therapeutic agent .

Cellular Effects

The effects of 6-(3,4-Dimethylphenyl)pyrimidin-4-amine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis . Moreover, 6-(3,4-Dimethylphenyl)pyrimidin-4-amine affects the expression of genes involved in cell survival and apoptosis, thereby altering the cellular response to stress and damage .

Molecular Mechanism

At the molecular level, 6-(3,4-Dimethylphenyl)pyrimidin-4-amine exerts its effects through various mechanisms. It binds to specific biomolecules, such as kinases and transcription factors, leading to enzyme inhibition or activation . The compound also influences gene expression by modulating the activity of transcription factors and other regulatory proteins. These interactions result in changes in cellular processes, such as cell cycle progression, apoptosis, and DNA repair .

Temporal Effects in Laboratory Settings

The effects of 6-(3,4-Dimethylphenyl)pyrimidin-4-amine change over time in laboratory settings. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as high temperature or exposure to light . Long-term studies have shown that 6-(3,4-Dimethylphenyl)pyrimidin-4-amine can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of 6-(3,4-Dimethylphenyl)pyrimidin-4-amine vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biological activity . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect. At very high doses, 6-(3,4-Dimethylphenyl)pyrimidin-4-amine may cause toxic or adverse effects, such as organ damage or systemic toxicity .

Metabolic Pathways

6-(3,4-Dimethylphenyl)pyrimidin-4-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can affect metabolic flux and alter the levels of metabolites, thereby influencing overall cellular metabolism. For instance, it may inhibit key metabolic enzymes, leading to the accumulation of specific metabolites and disruption of metabolic homeostasis .

Transport and Distribution

The transport and distribution of 6-(3,4-Dimethylphenyl)pyrimidin-4-amine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound may be actively transported into cells or passively diffuse across cell membranes, depending on its chemical properties .

Subcellular Localization

6-(3,4-Dimethylphenyl)pyrimidin-4-amine exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and nuclear proteins, or to the cytoplasm, where it can modulate cytoplasmic signaling pathways .

Eigenschaften

IUPAC Name |

6-(3,4-dimethylphenyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-8-3-4-10(5-9(8)2)11-6-12(13)15-7-14-11/h3-7H,1-2H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFYMYBPMLKQBSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC(=NC=N2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

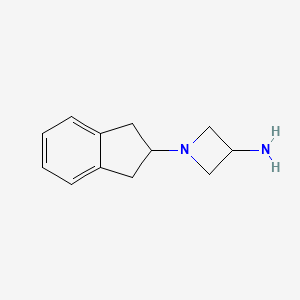

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-phenylacetamide](/img/structure/B1466684.png)

![1-{[4-(Methylsulfanyl)phenyl]methyl}azetidin-3-amine](/img/structure/B1466689.png)

![1-[(4-Tert-butylphenyl)methyl]azetidin-3-amine](/img/structure/B1466690.png)

![1-[(5-Methylthiophen-2-yl)methyl]azetidin-3-amine](/img/structure/B1466697.png)

![1-[(3,5-Dimethoxyphenyl)methyl]azetidin-3-amine](/img/structure/B1466698.png)

![2-[3-(Trifluoromethyl)piperidin-1-yl]aniline](/img/structure/B1466704.png)